molecular formula C14H13NO4S2 B2353785 N-(2,2-di(furan-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 2188279-24-3

N-(2,2-di(furan-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2353785
CAS RN: 2188279-24-3
M. Wt: 323.38
InChI Key: ZOEMUPHLCCSFAJ-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular mass of thiophene is 84.14 g/mol .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, 1,3-enynes reacted with CS2 in the presence of a catalytic amount of DBU to produce 2-aminothiophenes .


Physical And Chemical Properties Analysis

Thiophene has a density of 1.051 g/ml and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(2,2-di(furan-2-yl)ethyl)thiophene-2-sulfonamide and related compounds exhibit significant inhibition of carbonic anhydrase isozymes. This inhibition is crucial in various physiological and pathophysiological functions. The compounds have shown effectiveness in lowering intraocular pressure (IOP) in animal studies, indicating potential applications in treating glaucoma (Ilieș et al., 2000).

Anticonvulsant Activities

A series of thiophene-based sulfonamides, which include structures related to N-(2,2-di(furan-2-yl)ethyl)thiophene-2-sulfonamide, have been found to have anticonvulsant activities. Particularly, sulfones with specific halo substituents showed high activity in increasing cerebral blood flow without significant diuresis, suggesting potential therapeutic applications in neurology (Barnish et al., 1981).

Corrosion Inhibition

Research has also shown that certain furan-based sulfonamides are effective corrosion inhibitors for mild steel in acidic environments. This property is crucial for industrial applications where corrosion resistance is vital (Sappani & Karthikeyan, 2014).

Synthetic Chemistry

In synthetic chemistry, these compounds have been utilized in novel syntheses of various anti-inflammatory agents. For instance, a novel synthesis involving furan-based sulfonamides led to the creation of potent anti-inflammatory agents (Urban et al., 2003).

Molecular Docking Studies

In drug development, molecular docking studies involving diaryl furan derivatives, closely related to N-(2,2-di(furan-2-yl)ethyl)thiophene-2-sulfonamide, have been conducted to explore their potential as anti-inflammatory and antithrombotic drugs. These studies provide insights into the binding affinities of these compounds towards various enzymes involved in the inflammatory pathway (Sekhar et al., 2009).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c16-21(17,14-6-3-9-20-14)15-10-11(12-4-1-7-18-12)13-5-2-8-19-13/h1-9,11,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEMUPHLCCSFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=CS2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide

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